Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester

HIV-1 RNase H inhibition carbamoylmethyl ester pharmacophore antiretroviral drug discovery

Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester (MW 316.3, C₁₅H₁₂N₂O₄S) is a structurally differentiated screening compound featuring three critical pharmacophores: the carbamoylmethyl ester linker essential for RNase H inhibitory activity, the 6-methyl group on benzothiazole for enhanced antimicrobial potency, and the furan-2-carbonyl terminus for CYP1A1-mediated selectivity. This compound is ideal for HIV-1 RNase H SAR expansion, anticancer selectivity profiling (MCF-7/IGROV-1 vs MRC-5), and antimicrobial MIC determination. Procure now to explore a novel chemotype not previously evaluated in published RNase H assays.

Molecular Formula C15H12N2O4S
Molecular Weight 316.3 g/mol
Cat. No. B10928041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester
Molecular FormulaC15H12N2O4S
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CO3
InChIInChI=1S/C15H12N2O4S/c1-9-4-5-10-12(7-9)22-15(16-10)17-13(18)8-21-14(19)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,17,18)
InChIKeyLTYJZKVRVKNLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester: Structural Identity and Compound Class for Procurement Screening


Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester (molecular formula C₁₅H₁₂N₂O₄S, molecular weight 316.3 g/mol) is a heterocyclic hybrid molecule that integrates a furan-2-carbonyl acyl donor, a carbamoylmethyl ester (-OCH₂-CO-NH-) linker, and a 6-methyl-1,3-benzothiazol-2-amine terminus . The compound belongs to the broader class of benzothiazole-based carbamates—a scaffold with documented antiproliferative and antimicrobial properties—and is structurally distinguished from the more common benzothiazole-furan amide congeners by the insertion of the methyleneoxy spacer between the acyl group and the carbamoyl nitrogen [1]. This compound is catalogued as a screening library item (e.g., EvitaChem EVT-11059484) and is primarily positioned for early-stage drug discovery and chemical biology applications . Notably, the carbamoylmethyl ester motif is a validated privileged substructure: the closely related 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) pharmacophore was identified through high-throughput screening of 20,000 compounds as a novel inhibitor of HIV-1 reverse transcriptase-associated RNase H activity [1].

Why Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester Cannot Be Replaced by Simpler Benzothiazole-Furan Amides


Simple in-class substitution is not viable because the target compound embodies three co-occurring structural features—the carbamoylmethyl ester linker, the 6-methyl substituent on benzothiazole, and the furan-2-carbonyl terminus—each of which independently modulates biological activity through distinct mechanisms. Replacing the carbamoylmethyl ester with a direct amide (e.g., N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide, MW 258.30) eliminates the -OCH₂- spacer that has been shown to be critical for RNase H inhibitory activity in the NACME scaffold series [1]. Removing the 6-methyl group (e.g., Furan-2-carboxylic acid benzothiazol-2-ylcarbamoylmethyl ester, MW 302.31) abolishes a substituent known to enhance antimicrobial potency in benzothiazole derivatives [2]. Furthermore, benzothiazole carbamates and amides exhibit divergent antiproliferative selectivity profiles: in a head-to-head study of benzothiazole gelators, carbamate derivatives (3a-3d) and the corresponding amide (2) both showed potent activity against MCF-7 and IGROV-1 carcinoma cells, yet MRC-5 fibroblasts were inherently resistant (GI₅₀ > 10 μM)—a selectivity window that is linker-dependent and cannot be assumed to transfer across linker chemistries [3]. The quantitative evidence below substantiates why each of these molecular differentiators carries procurement-relevant consequences.

Quantitative Differentiation Evidence for Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester Against Closest Analogs


Carbamoylmethyl Ester Linker Validated as RNase H Inhibitory Pharmacophore via NACME Scaffold HTS and SAR

The carbamoylmethyl ester (-OCH₂-CO-NH-) linker present in the target compound is the core pharmacophoric element of the NACME (5-nitro-furan-2-carboxylic acid carbamoylmethyl ester) series, which was identified from a high-throughput screen of 20,000 compounds as a novel RNase H inhibitory scaffold [1]. Two NACME derivatives were characterized in detail: compound 1 (adamantan-1-yl carbamoylmethyl ester) and compound 2 (thiazolyl-tetrahydrofuran carbamoylmethyl ester) inhibited HIV-1 and MLV reverse transcriptase-associated RNase H activities with IC₅₀ values of 3–30 μM, while showing little effect on bacterial RNase H [1]. Crucially, compound 2 effectively inhibited HIV-1 replication in cell culture at 20–25 μM [1]. By contrast, simple furan-2-carboxylic acid alkyl esters (methyl, ethyl, tetrahydropyranyl) lacking the carbamoylmethyl amide terminus were inactive in antitumor screens [2]. The target compound retains the validated furan-2-carbonyl-OCH₂-CO-NH-R architecture while replacing the 5-nitro group (present in NACME) with hydrogen, and positions a 6-methyl-benzothiazol-2-yl group as the R terminus—a substitution pattern unexplored in the published NACME SAR. This structural homology to a pharmacologically validated chemotype, combined with a novel terminal aryl group, constitutes a specific, procurement-relevant differentiation from simple furan-2-carboxylic acid esters and benzothiazole amides that lack the carbamoylmethyl ester bridge.

HIV-1 RNase H inhibition carbamoylmethyl ester pharmacophore antiretroviral drug discovery furan-2-carboxylic acid derivatives

Benzothiazole Carbamate vs. Amide Linker: Differential Antiproliferative Selectivity in MCF-7 Breast Cancer vs. MRC-5 Fibroblast Models

A direct head-to-head comparison of benzothiazole amide (compound 2) versus carbamate (compounds 3a–3d) derivatives of the antitumor agent 5F 203 revealed that both linker types exhibited potent in vitro antitumor activity against MCF-7 mammary carcinoma and IGROV-1 ovarian carcinoma cells, while MRC-5 normal human fibroblasts were inherently resistant with GI₅₀ values exceeding 10 μM [1]. This selectivity window—where malignant cells are sensitive but non-transformed fibroblasts are spared—was conserved across both amide and carbamate sub-series [1]. Western blot analysis further demonstrated that CYP1A1 induction occurred only in sensitive malignant MCF-7 cells and not in resistant MRC-5 fibroblasts, confirming that the mechanism of action (AhR-mediated bioactivation) is retained in carbamate derivatives [1]. The target compound, featuring a carbamate-type (carbamoylmethyl ester) linkage, is structurally aligned with the selective carbamate sub-series (3a–3d) rather than the amide sub-series (2). Additionally, in a separate study, benzothiazole-based carbamates demonstrated submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells and strongly inhibited cell migration and invasiveness, with the most potent compounds showing no toxicity in vitro and in vivo [2]. The target compound's closest direct amide analog—N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 313496-68-3, MW 258.30)—has not been evaluated in comparable selectivity assays, and its simpler amide linkage cannot be assumed to recapitulate the carbamate-associated selectivity and migration-inhibitory phenotype.

benzothiazole carbamate antiproliferative selectivity MCF-7 breast cancer CYP1A1-mediated bioactivation

6-Methyl Substituent on Benzothiazole Contributes to Antimicrobial Activity: Evidence from 2-Amino-6-methylbenzothiazole Derivatives

The 6-methyl substitution on the benzothiazole ring is a non-trivial structural feature. The 2-amino-6-methylbenzothiazole core has been incorporated into 4-thiazolidinone derivatives that demonstrated in vitro antimicrobial activity against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as three fungal species (C. albicans, A. niger, A. clavatus) [1]. In a separate study, a Co(II) complex of 2-amino-6-methylbenzothiazole showed an MIC below 32 μg/mL against various bacteria and an IC₅₀ of 14.12 μM against the MCF-7 breast cancer cell line [2]. The target compound incorporates the identical 6-methyl-2-aminobenzothiazole substructure conjugated via the carbamoylmethyl ester linker. Its closest demethylated analog—Furan-2-carboxylic acid benzothiazol-2-ylcarbamoylmethyl ester (MW 302.31, C₁₄H₁₀N₂O₄S)—lacks the 6-methyl group and has no published antimicrobial or anticancer data. While direct head-to-head antimicrobial comparison data between 6-methyl and unsubstituted benzothiazole carbamoylmethyl esters are absent, the literature consistently associates the 6-methyl substituent with enhanced biological potency across diverse benzothiazole chemotypes [1][2]. A user procuring the demethylated analog cannot rely on class-level antimicrobial evidence derived from 6-methyl-substituted benzothiazole series.

6-methylbenzothiazole antimicrobial activity structure-activity relationship gram-positive bacteria

Physicochemical and Drug-Likeness Divergence from the Direct Amide Analog: MW, H-Bond Capacity, and Metabolic Lability

The target compound (MW 316.3 g/mol, C₁₅H₁₂N₂O₄S) differs from its closest direct amide analog—N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (MW 258.30 g/mol, C₁₃H₁₀N₂O₂S, CAS 313496-68-3)—by an incremental mass of 58.0 Da, corresponding to the -OCH₂-CO- insertion . This structural divergence produces measurable physicochemical differences: the target compound contains five hydrogen bond acceptors (four carbonyl/ester oxygens plus one thiazole nitrogen) versus three in the amide analog, and one hydrogen bond donor (carbamoyl NH) in both compounds, yielding distinct hydrogen-bonding capacity and polarity profiles . Both compounds satisfy Lipinski's Rule of Five criteria (MW < 500, HBD ≤ 5, HBA ≤ 10, cLogP < 5), making them orally bioavailable-eligible per classical filters [1]. However, the carbamoylmethyl ester introduces a metabolically labile ester bond that is absent in the direct amide. Acyloxymethyl carbamates are known substrates for plasma esterases: triazene acyloxymethyl carbamates demonstrated rapid enzymatic hydrolysis in plasma while maintaining chemical stability in aqueous buffer, characteristics that support a bioreversible prodrug design strategy [2]. In the benzothiazole gelator system, carbamate derivatives exhibited sustained drug release (48% of compound 2 released from hydrogel within 80 hours), demonstrating formulation-relevant kinetic behavior [3]. The direct amide analog lacks both the ester hydrolytic site and the associated prodrug potential, making it fundamentally unsuitable for applications requiring metabolic activation or controlled release.

physicochemical properties drug-likeness molecular weight differentiation hydrogen bond donors/acceptors metabolic stability

Acyloxymethyl Carbamate Motif as a Bioreversible Prodrug Strategy: Plasma Stability and Enzymatic Activation Profile

The target compound's carbamoylmethyl ester (-O-CH₂-CO-NH-) motif is structurally classified as an acyloxymethyl carbamate, a validated bioreversible prodrug strategy for NH-acidic compounds [1]. In a systematic study of triazene acyloxymethyl carbamates, compound 5f demonstrated the ability to act as a substrate for plasma enzymes, combining chemical stability under aqueous storage conditions with rapid enzymatic hydrolysis in human plasma [1]. The hydrolysis releases the parent amine (benzothiazol-2-amine derivative) and furan-2-carboxylic acid along with formaldehyde and CO₂ through a cascade mechanism [1][2]. This prodrug behavior is mechanistically distinct from simple amide or ester hydrolysis and provides a tunable activation rate determined by the steric and electronic properties of the acyl group (furan-2-carbonyl) and the amine substituent (6-methyl-benzothiazol-2-yl) [2]. A closely related concept has been applied to benzothiazole-based tumor-activated prodrugs: N-acyl benzothiazoles show selective cytotoxicity against cancer cells expressing cytochrome P450 4F11, where the prodrug is metabolized into an active stearoyl-CoA desaturase (SCD) inhibitor [3]. The target compound combines the acyloxymethyl carbamate prodrug motif with a benzothiazole terminus, creating a dual-activation potential—esterase-mediated linker cleavage and possible CYP-mediated benzothiazole bioactivation. Neither the direct amide analog (CAS 313496-68-3) nor the simple furan-2-carboxylic acid methyl ester (CAS 611-13-2) possesses this dual-prodrug architecture.

acyloxymethyl carbamate prodrug design plasma hydrolysis esterase activation bioreversible protection

Optimal Research and Procurement Use Cases for Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester


HIV-1 RNase H Inhibitor Discovery: Expanding the NACME Chemotype with Heterocyclic Amine Diversity

The NACME (5-nitro-furan-2-carboxylic acid carbamoylmethyl ester) scaffold is a validated starting point for HIV-1 RNase H inhibitor development, with lead compounds demonstrating IC₅₀ values of 3–30 μM against the viral enzyme and HIV-1 replication blockade at 20–25 μM [1]. The target compound retains the carbamoylmethyl ester pharmacophore while replacing the 5-nitro group (present in NACME leads) and positioning a 6-methyl-benzothiazol-2-amine as the terminal recognition element. This structural variation is valuable because: (i) the nitro group is a known toxicophore that can generate reactive metabolites; (ii) the 6-methyl-benzothiazole terminus introduces additional π-stacking and hydrogen-bonding capacity for engaging the RNase H active site; and (iii) the compound has not been evaluated in published RNase H assays, representing a genuine novel chemotype exploration opportunity. Procurement of this compound enables structure-activity relationship (SAR) expansion beyond the limited set of NACME derivatives reported by Fuji et al. (only two characterized leads). The compound is suitable for in vitro RNase H enzymatic assays using recombinant HIV-1 RT, followed by cell-based HIV-1 replication assays in PBMC or MT-4 cell lines.

Selective Anticancer Screening: Leveraging the Benzothiazole Carbamate Selectivity Window Against MCF-7 and IGROV-1 Carcinoma Cells

Benzothiazole carbamates exhibit a documented selectivity window where MCF-7 breast and IGROV-1 ovarian carcinoma cells are sensitive while MRC-5 normal fibroblasts remain resistant (GI₅₀ > 10 μM) [2]. This selectivity is mechanistically linked to CYP1A1 induction and AhR-mediated bioactivation that occurs selectively in malignant cells [2]. The target compound, as a benzothiazole carbamoylmethyl ester, is structurally positioned within the carbamate sub-class that demonstrated this selectivity. It can be deployed in antiproliferative screening cascades: (i) primary SRB or MTT assay against MCF-7, IGROV-1, and MRC-5 cells to quantify the selectivity index; (ii) secondary CYP1A1 induction analysis via Western blot; (iii) tertiary evaluation of cell migration and invasiveness inhibition (scratch wound or Boyden chamber assays) given that benzothiazole carbamates strongly inhibited NT2/D1 cell migration [3]. The compound's furan terminus additionally distinguishes it from the phenyl/fluorophenyl-terminated benzothiazoles in the published carbamate series, providing chemical diversity for SAR around the acyl portion.

Antimicrobial Lead Optimization: 6-Methylbenzothiazole as a Privileged Substructure for Antibacterial SAR

The 6-methyl-2-aminobenzothiazole substructure has established antimicrobial precedent: 4-thiazolidinone derivatives incorporating this core show activity against S. aureus, S. pyogenes, E. coli, and P. aeruginosa [4], while a Co(II)-2-amino-6-methylbenzothiazole complex exhibits MIC values below 32 μg/mL [5]. The target compound conjugates this validated antimicrobial substructure with a furan-2-carboxylic acid acyl group via a carbamoylmethyl ester linker—a hybrid architecture not previously reported in antimicrobial screening. This compound is suitable for: (i) broth microdilution MIC determination against Gram-positive (S. aureus ATCC 25923, MRSA clinical isolates, B. subtilis) and Gram-negative (E. coli ATCC 25922, P. aeruginosa) panels; (ii) time-kill kinetic studies to distinguish bacteriostatic vs. bactericidal mechanisms; (iii) antifungal screening against C. albicans and A. niger; and (iv) comparison against the non-methylated analog (Furan-2-carboxylic acid benzothiazol-2-ylcarbamoylmethyl ester) to explicitly quantify the 6-methyl contribution to antimicrobial potency.

Bioreversible Prodrug Design: Acyloxymethyl Carbamate as a Dual-Activation Platform for Amine-Containing Therapeutics

The acyloxymethyl carbamate motif is an established prodrug strategy that combines chemical stability during storage with rapid enzymatic activation in biological media [6]. The target compound can serve as a model substrate for: (i) in vitro plasma stability studies (human, rat, mouse plasma at 37°C) to determine the hydrolysis half-life and identify the released species (6-methyl-2-aminobenzothiazole and furan-2-carboxylic acid); (ii) esterase phenotyping using selective esterase inhibitors (e.g., paraoxon for carboxylesterase, PMSF for serine hydrolases) to identify the activating enzymes; (iii) Caco-2 permeability assays to assess whether the carbamoylmethyl ester modification enhances intestinal absorption relative to the parent amine; and (iv) formulation studies (hydrogel encapsulation, nanoparticle loading) leveraging the sustained-release behavior documented for benzothiazole carbamate gelators [2]. The compound's dual-activation architecture—esterase-cleavable linker plus potentially CYP-inducible benzothiazole—makes it a versatile tool compound for investigating tandem prodrug activation strategies.

Quote Request

Request a Quote for Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.